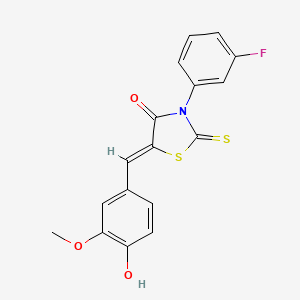![molecular formula C22H18Cl2N4O2S B3744523 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide](/img/structure/B3744523.png)
5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide
説明
5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide, commonly known as DPA-714, is a small molecule drug that has gained attention due to its potential as a diagnostic and therapeutic agent in various diseases. DPA-714 is a selective ligand for the translocator protein (TSPO), also known as the peripheral benzodiazepine receptor, which is highly expressed in activated microglia and other immune cells.
科学的研究の応用
DPA-714 has been extensively studied for its potential as a diagnostic and 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamiderapeutic agent in various diseases, including neuroinflammation, neurodegeneration, cancer, and cardiovascular diseases. In neuroinflammatory diseases, DPA-714 has been shown to selectively bind to TSPO expressed on activated microglia and astrocytes, allowing for 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide non-invasive imaging of neuroinflammation using positron emission tomography (PET) imaging. In neurodegenerative diseases, DPA-714 has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. In cancer, DPA-714 has been shown to inhibit tumor growth and metastasis by targeting TSPO expressed on tumor cells and immune cells. In cardiovascular diseases, DPA-714 has been shown to reduce inflammation and improve cardiac function in animal models of myocardial infarction.
作用機序
Target of Action
The primary targets of “Oprea1_374777” are currently unknown
Biochemical Pathways
Without specific information on the primary targets of “Oprea1_374777”, it is challenging to outline the exact biochemical pathways that this compound affects . Future studies should focus on identifying these pathways to understand the downstream effects of this compound.
Result of Action
The molecular and cellular effects of “Oprea1_374777” are currently unknown . Understanding these effects is crucial for predicting the potential therapeutic applications of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other molecules in the environment. Specific information on how these factors affect “oprea1_374777” is currently unavailable .
実験室実験の利点と制限
DPA-714 has several advantages for lab experiments, including its high selectivity and affinity for TSPO, its non-invasive imaging capabilities using PET imaging, and its potential as a 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamiderapeutic agent in various diseases. However, DPA-714 also has several limitations, including its low water solubility, its potential toxicity at high doses, and its limited availability and high cost.
将来の方向性
For DPA-714 research include 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide development of more efficient and cost-effective syn5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamidesis methods, this compound optimization of its pharmacokinetic and pharmacodynamic properties, this compound investigation of its potential as a 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamiderapeutic agent in various diseases, and this compound exploration of its mechanisms of action at this compound molecular and cellular levels. Additionally, this compound development of new TSPO ligands with improved selectivity and affinity may lead to this compound discovery of new diagnostic and 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamiderapeutic agents for various diseases.
特性
IUPAC Name |
5-[4-(3,4-dichloroanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O2S/c1-13-7-8-14(11-20(13)31(29,30)25-2)21-16-5-3-4-6-17(16)22(28-27-21)26-15-9-10-18(23)19(24)12-15/h3-12,25H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUOMLQWHIWZAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B3744455.png)
![N-(4-ethoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3744459.png)
![N-{5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B3744470.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B3744474.png)
![N-(2,5-dimethylphenyl)-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B3744482.png)
![N-{5-[(2-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea](/img/structure/B3744488.png)
![5-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3744502.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3744510.png)
![N-(2-chlorophenyl)-2-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B3744519.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B3744534.png)
![ethyl 1-amino-8,8-dimethyl-5-(1-pyrrolidinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3744541.png)
![N-(3-methoxyphenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3744551.png)
![5-cyclohexyl-4-{[4-(diethylamino)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B3744558.png)